molecular formula C3H6N4O B14384960 1-Methoxy-5-methyl-1H-tetrazole CAS No. 90040-43-0

1-Methoxy-5-methyl-1H-tetrazole

Cat. No.: B14384960
CAS No.: 90040-43-0
M. Wt: 114.11 g/mol
InChI Key: FDLCXLHDYIHSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-5-methyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-5-methyl-1H-tetrazole can be synthesized through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride or iodine. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs a one-pot multicomponent approach. This method combines multiple starting materials in a single reaction vessel, streamlining the synthesis process and reducing production costs. Catalysts such as lanthanum nitrate hexahydrate are used to achieve high yields and operational simplicity .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-5-methyl-1H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted tetrazoles .

Scientific Research Applications

1-Methoxy-5-methyl-1H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-5-methyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. As a bioisosteric replacement for carboxylic acids, it can mimic the biological activity of these acids by interacting with similar receptors and enzymes. The presence of multiple nitrogen atoms in its structure allows for versatile pharmacophore interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-5-methyl-1H-tetrazole stands out due to its unique combination of methoxy and methyl substituents. This combination imparts specific chemical properties that make it valuable in various applications, from drug design to material science .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biological and medicinal applications.

Properties

CAS No.

90040-43-0

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

1-methoxy-5-methyltetrazole

InChI

InChI=1S/C3H6N4O/c1-3-4-5-6-7(3)8-2/h1-2H3

InChI Key

FDLCXLHDYIHSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.